N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, an ethoxyphenyl group, and a tetrahydrobenzothiophene carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophene ring’s oxygen atoms.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiophene derivatives.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-chlorobenzamide
Uniqueness
Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features an ethoxyphenyl group and a tetrahydrobenzothiophene carboxamide moiety, which may confer unique chemical and biological properties. These structural differences can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C22H26N2O5S2 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(4-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H26N2O5S2/c1-2-29-16-9-7-14(8-10-16)20(25)24-22-19(17-5-3-4-6-18(17)30-22)21(26)23-15-11-12-31(27,28)13-15/h7-10,15H,2-6,11-13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
VYRVHRLKSZZPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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